molecular formula C10H16OSi B14888594 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol

3-((Trimethylsilyl)ethynyl)cyclopent-2-enol

Cat. No.: B14888594
M. Wt: 180.32 g/mol
InChI Key: TXOBWOBAIVXLOV-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further bonded to a cyclopent-2-enol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol typically involves the reaction of silyl enol ethers with alkynes. One common method includes the use of a [3 + 2] cycloaddition reaction, where silyl enol ethers and alkynes are treated with a reagent such as SnCl4 and Bu3N, followed by a base-promoted intramolecular alkylation using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)cyclopent-2-enol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenones, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

3-((Trimethylsilyl)ethynyl)cyclopent-2-enol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups can undergo nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Trimethylsilyl)ethynyl)cyclopent-2-enone
  • 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl acetate
  • 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl chloride

Uniqueness

3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is unique due to its specific combination of the trimethylsilyl and ethynyl groups attached to a cyclopent-2-enol structure. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C10H16OSi

Molecular Weight

180.32 g/mol

IUPAC Name

3-(2-trimethylsilylethynyl)cyclopent-2-en-1-ol

InChI

InChI=1S/C10H16OSi/c1-12(2,3)7-6-9-4-5-10(11)8-9/h8,10-11H,4-5H2,1-3H3

InChI Key

TXOBWOBAIVXLOV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(CC1)O

Origin of Product

United States

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